Silica

Description

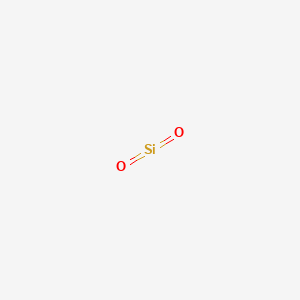

Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Silica-Based Nanomaterials for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Silica-based nanomaterials have emerged as a versatile and promising platform in the field of drug delivery and nanomedicine. Their unique physicochemical properties, including high biocompatibility, tunable particle size and porosity, large surface area, and ease of functionalization, make them ideal candidates for overcoming many of the challenges associated with traditional therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound-based nanomaterials, with a focus on their synthesis, characterization, and application in advanced drug delivery systems.

Core Concepts and Material Properties

This compound (B1680970) nanoparticles (SiNPs) are primarily composed of silicon dioxide (SiO₂) and can be synthesized in various forms, including solid (non-porous), mesoporous (2-50 nm pore diameter), and hollow structures.[1][2][3] The mesoporous variants, particularly Mesoporous this compound Nanoparticles (MSNs), have garnered significant attention due to their exceptionally high surface area and large pore volume, which allow for high drug loading capacities.[4][5]

The surface of this compound nanoparticles is rich in silanol (B1196071) groups (Si-OH), which facilitates straightforward surface modification and functionalization with a wide range of organic and inorganic moieties.[4][6] This adaptability is crucial for engineering "smart" drug delivery systems that can respond to specific physiological or external stimuli, enabling targeted drug release and improved therapeutic efficacy.[6]

Data Presentation: Physicochemical Properties of this compound-Based Nanomaterials

The following table summarizes key quantitative data for different types of this compound-based nanomaterials, offering a comparative look at their physical characteristics and drug loading capabilities.

| Nanomaterial Type | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (%) | References |

| Solid this compound Nanoparticles | 10 - 500 | 50 - 400 | N/A | 1 - 10 | [2] |

| Mesoporous this compound (MCM-41) | 50 - 200 | 700 - 1000 | 0.6 - 1.4 | 20 - 40 | [7] |

| Mesoporous this compound (SBA-15) | 200 - 1000 | 600 - 900 | 0.8 - 1.5 | 15 - 35 | [7] |

| Hollow Mesoporous this compound | 100 - 800 | 400 - 900 | 1.0 - 2.5 | up to 60 | [4] |

| Functionalized MSNs | 50 - 300 | Varies with functionalization | Varies with functionalization | Varies with drug and functionalization | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound-based nanomaterials is predominantly achieved through sol-gel methods, with the Stöber process being a foundational technique for producing monodisperse solid this compound nanoparticles.[4][9] Modifications to these methods allow for the creation of mesoporous and functionalized nanoparticles.

Experimental Protocol: Stöber Method for Solid this compound Nanoparticles

This protocol describes the synthesis of uniform, non-porous this compound nanoparticles.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Ethanol (B145695) (absolute)

-

Ammonia (B1221849) solution (25-28%)

-

Deionized water

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonia solution under vigorous stirring.[3]

-

Allow the mixture to reach a constant temperature (e.g., 60°C for smaller particles).[3]

-

Rapidly add the desired volume of TEOS to the solution while maintaining vigorous stirring.[3]

-

An opalescent suspension will form, indicating the nucleation and growth of this compound nanoparticles.

-

Continue the reaction for a set period (e.g., 1-2 hours) to allow for complete particle growth.[3]

-

Collect the this compound nanoparticles by centrifugation.

-

Wash the particles multiple times with ethanol and then deionized water to remove unreacted reagents.

-

Dry the purified this compound nanoparticles for storage and further use.

Experimental Protocol: Synthesis of Mesoporous this compound Nanoparticles (MSNs)

This protocol outlines a common method for synthesizing MSNs using a surfactant template.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Cetyltrimethylammonium bromide (CTAB) - surfactant template

-

Sodium hydroxide (B78521) (NaOH) or ammonia solution - catalyst

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve the surfactant (CTAB) in a mixture of deionized water and catalyst (NaOH or ammonia) with stirring until a clear solution is formed.[10]

-

Heat the solution to a specific temperature (e.g., 80°C).[10]

-

Add TEOS dropwise to the surfactant solution under vigorous stirring.[10]

-

A white precipitate will form as the this compound framework grows around the surfactant micelles.

-

Continue the reaction for several hours to ensure complete condensation.

-

Collect the as-synthesized nanoparticles by filtration or centrifugation.

-

Wash the particles with deionized water and ethanol.

-

Remove the surfactant template by calcination (heating at high temperatures, e.g., 550°C) or solvent extraction to create the mesoporous structure.

Stimuli-Responsive Drug Delivery Systems

A key advantage of this compound-based nanomaterials is the ability to create "smart" drug delivery systems that release their therapeutic cargo in response to specific triggers present in the tumor microenvironment or applied externally.[6][11]

Endogenous Stimuli-Responsive Systems

These systems are designed to respond to the unique physiological conditions found in cancerous tissues.

-

pH-Responsive: The acidic microenvironment of tumors (pH 6.5-7.2) and endosomes/lysosomes (pH 4.5-6.0) can be exploited to trigger drug release.[12] This is often achieved by incorporating acid-labile linkers or pH-sensitive polymers as "gatekeepers" on the surface of MSNs.[12][13]

-

Redox-Responsive: The significantly higher concentration of glutathione (B108866) (GSH) inside cancer cells compared to the extracellular environment can be used to cleave disulfide bonds, leading to the release of the drug payload.[12][14]

-

Enzyme-Responsive: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and cathepsins, in the tumor microenvironment can be utilized to degrade enzyme-cleavable linkers and trigger drug release.[15][16]

Exogenous Stimuli-Responsive Systems

These systems rely on externally applied triggers to control drug release, offering spatial and temporal control over the therapy.

-

Light-Responsive: Incorporation of photosensitive molecules allows for drug release upon irradiation with light of a specific wavelength, often in the near-infrared (NIR) region for deeper tissue penetration.[17][18]

-

Magnetic Field-Responsive: By incorporating magnetic nanoparticles into the this compound framework, an alternating magnetic field can be used to generate localized heat (hyperthermia) or induce mechanical disruption to trigger drug release.[19][20]

-

Ultrasound-Responsive: High-intensity focused ultrasound can be used to induce cavitation or thermal effects, leading to the disruption of the nanoparticle structure and subsequent drug release.[21][22][23]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the context of this compound-based nanomaterial drug delivery.

Caption: General experimental workflow for developing this compound nanoparticle-based drug delivery systems.

Caption: Mechanism of pH-responsive drug release from a gatekeeper-capped MSN.

Caption: Redox-responsive drug release mechanism mediated by high intracellular glutathione (GSH).

Biocompatibility and Cellular Interactions

The biocompatibility of this compound nanoparticles is a critical factor for their clinical translation. Amorphous this compound is generally recognized as safe (GRAS) by the FDA.[1] However, the cytotoxicity of SiNPs can be influenced by factors such as particle size, surface charge, and the presence of functional groups.[7][24] Smaller nanoparticles (<100 nm) generally exhibit greater cellular uptake.[7] Surface functionalization, for instance with polyethylene (B3416737) glycol (PEG), can enhance biocompatibility and prolong circulation times.[25]

Cellular uptake of this compound nanoparticles is an active, energy-dependent process, often occurring through endocytosis.[26][27] The surface charge plays a significant role, with positively charged nanoparticles often showing higher cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[24]

Conclusion and Future Perspectives

This compound-based nanomaterials represent a highly versatile and powerful platform for the development of advanced drug delivery systems. Their tunable properties and the ability to incorporate stimuli-responsive functionalities offer unprecedented control over drug release, paving the way for more effective and targeted therapies with reduced side effects. While significant progress has been made, further research is needed to fully understand the long-term in vivo fate and potential toxicity of these nanomaterials to ensure their safe and successful clinical translation. The continued development of novel synthesis and functionalization strategies will undoubtedly expand the biomedical applications of this compound nanoparticles in the years to come.

References

- 1. A magnetic, reversible pH-responsive nanogated ensemble based on Fe3O4 nanoparticles-capped mesoporous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in pH- or/and Photo-Responsive Nanovehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile control of this compound nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Current Developments in Functionalized Mesoporous this compound Nanoparticles: From Synthesis to Biosensing Applications [mdpi.com]

- 6. This compound-Based Stimuli-Responsive Systems for Antitumor Drug Delivery and Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stöber process - Wikipedia [en.wikipedia.org]

- 10. Functionalized Mesoporous this compound Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijarbs.com [ijarbs.com]

- 12. Mesoporous this compound nanoparticles for stimuli-responsive controlled drug delivery: advances, challenges, and outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pH-responsive mesoporous this compound nanoparticles employed in controlled drug delivery systems for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redox-Responsive Mesoporous this compound Nanoparticles for Cancer Treatment: Recent Updates - ProQuest [proquest.com]

- 15. Enzyme responsive mesoporous this compound nanoparticles for targeted tumor therapy in vitro and in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 16. Enzyme-responsive mesoporous this compound nanoparticles for tumor cells and mitochondria multistage-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Light- and pH-activated intracellular drug release from polymeric mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Near-infrared light triggered drug release from mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Magnetic-Field Responsive Drug Release from Mesoporous this compound Nanoparticles [ebrary.net]

- 20. Magnetic mesoporous this compound nanoparticles for potential delivery of chemotherapeutic drugs and hyperthermia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Ultrasound-triggered dual-drug release from poly(lactic-co-glycolic acid)/mesoporous this compound nanoparticles electrospun composite fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Cellular Uptake of this compound and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

The Cornerstone of Innovation: A Technical Guide to the Fundamental Properties of Amorphous Silica

For Researchers, Scientists, and Drug Development Professionals

Amorphous silica (B1680970), a non-crystalline form of silicon dioxide (SiO₂), stands as a material of profound scientific and technological importance. Its unique combination of physical and chemical properties has established it as a critical component in fields ranging from microelectronics to advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the core fundamental properties of amorphous this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and other cutting-edge applications. The information herein is presented to facilitate a deeper understanding and to serve as a practical resource for experimental design and material evaluation.

Structural Properties: The Disordered Network

Unlike its crystalline counterparts, such as quartz, amorphous this compound lacks long-range periodic order in its atomic arrangement.[1] Its structure is best described as a continuous random network of silicon-oxygen (Si-O) tetrahedra, where each silicon atom is bonded to four oxygen atoms, and each oxygen atom bridges two silicon atoms.[2] This disordered arrangement is the primary determinant of its unique properties.

Key Structural Features:

-

Short-Range Order: While lacking long-range periodicity, amorphous this compound exhibits a high degree of short-range order, with consistent Si-O bond lengths (approximately 1.62 Å) and O-Si-O bond angles (tetrahedral, ~109.5°).[1]

-

Variable Bond Angles: The Si-O-Si bond angle, however, shows a broad distribution, which is a key characteristic of the amorphous state.[2]

-

Porosity: Depending on the synthesis method (e.g., fumed, precipitated, gel), amorphous this compound can possess a highly porous structure with a large surface area.[3] This porosity is crucial for applications such as drug delivery and catalysis.

Quantitative Properties of Amorphous this compound

The following tables summarize the key quantitative properties of amorphous this compound, providing a comparative overview for easy reference.

Table 1: Mechanical and Physical Properties

| Property | Value | Unit | Notes |

| Density | 2.196 - 2.2 | g/cm³ | Lower than crystalline quartz (2.65 g/cm³).[4][5] |

| Young's Modulus | 69 - 80 | GPa | Can vary depending on the preparation method and presence of porosity.[6] |

| Poisson's Ratio | 0.17 | - | A measure of the transverse strain to the axial strain.[7] |

| Mohs Hardness | 5.5 - 6.5 | - | Provides good scratch resistance. |

Table 2: Thermal Properties

| Property | Value | Unit | Notes |

| Thermal Conductivity | 1.3 - 1.5 | W/(m·K) | Relatively low, making it a good thermal insulator.[8][9] |

| Coefficient of Thermal Expansion | 0.55 x 10⁻⁶ | /°C | Extremely low, leading to excellent thermal shock resistance. |

| Melting Point | ~1713 | °C | [5] |

Table 3: Optical and Chemical Properties

| Property | Value | Unit | Notes |

| Refractive Index (at 589 nm) | ~1.458 | - | Varies slightly with wavelength.[10][11] |

| Surface Area (BET) | 50 - 800+ | m²/g | Highly dependent on the type (fumed, precipitated, gel) and synthesis.[3][12] |

| Water Solubility | Very Low | - | Generally considered insoluble in water. |

Biocompatibility and Interactions with Biological Systems

Amorphous this compound, particularly in its nanoparticle form, has been extensively studied for its biocompatibility and interactions with biological systems. While generally considered biocompatible, its interaction with cells can trigger specific signaling pathways, primarily related to inflammation and oxidative stress.

Inflammatory Response Pathways

Exposure of cells, particularly immune cells like macrophages, to amorphous this compound nanoparticles can initiate an inflammatory cascade. Key signaling pathways involved include:

-

TNF-α and MAPK Signaling: Studies have shown that this compound nanoparticles can upregulate genes involved in the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types, including human aortic endothelial cells and mouse macrophages.[8][10]

-

NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation, can be activated by amorphous this compound nanoparticles.[13] This activation is often downstream of the TLR4/MYD88 pathway.[13]

-

NLRP3 Inflammasome Activation: Amorphous this compound particles can induce the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines like IL-1β.[4][13]

Oxidative Stress Pathway

Amorphous this compound nanoparticles can induce the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress. This can subsequently trigger cellular damage and apoptosis.

Role in Drug Development: Amorphous Solid Dispersions

A significant application of amorphous this compound in the pharmaceutical industry is its use as a carrier in amorphous solid dispersions (ASDs). ASDs are a strategy to improve the solubility and bioavailability of poorly water-soluble drugs.

Mechanism of Action:

-

Drug Loading: The high surface area and porous nature of amorphous this compound allow for the loading of drug molecules onto its surface or within its pores.

-

Amorphization: The drug is loaded in its amorphous, higher-energy state, which enhances its solubility compared to the crystalline form.

-

Stabilization: The this compound matrix physically separates the drug molecules, preventing recrystallization and maintaining the amorphous state.

-

Enhanced Dissolution: Upon administration, the high surface area of the this compound facilitates rapid dissolution of the amorphous drug, leading to improved absorption.

Experimental Protocols for Characterization

Accurate characterization of amorphous this compound is paramount for its effective application. The following sections provide detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To confirm the amorphous nature of the this compound.

Methodology:

-

Sample Preparation: A small amount of the amorphous this compound powder is gently pressed into a sample holder to create a flat, level surface.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Goniometer Scan: A continuous scan over a wide 2θ range (e.g., 10-80°) is performed.

-

Step Size and Dwell Time: A small step size (e.g., 0.02°) and a sufficient dwell time per step are used to ensure good data quality.

-

-

Data Analysis: The resulting diffractogram is analyzed. An amorphous material will exhibit a broad, diffuse halo or hump, typically centered around 20-30° 2θ for this compound, and will lack the sharp, well-defined Bragg peaks characteristic of crystalline materials.[1]

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, particle size, and porous structure of amorphous this compound nanoparticles.

Methodology:

-

Sample Preparation:

-

A dilute suspension of the this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol (B145695) or deionized water).

-

The suspension is sonicated for a few minutes to ensure good dispersion and break up agglomerates.

-

A drop of the suspension is placed onto a carbon-coated TEM grid and allowed to air-dry completely.[14][15]

-

-

Imaging:

-

The TEM is operated at a suitable accelerating voltage (e.g., 100-200 kV).

-

Images are acquired at various magnifications to observe the overall morphology and individual particle details.

-

For porous this compound, imaging at high magnification can reveal the pore structure.

-

-

Data Analysis: Image analysis software can be used to measure particle size distribution and analyze morphological features.

Atomic Force Microscopy (AFM)

Objective: To characterize the surface topography and roughness of amorphous this compound films or coatings.

Methodology:

-

Sample Preparation: The amorphous this compound film on a substrate is securely mounted on the AFM sample stage.

-

Instrument Setup:

-

Data Acquisition: The AFM tip is scanned across the sample surface, and the vertical movement of the tip is recorded to generate a three-dimensional topographic map.

-

Data Analysis: The AFM software is used to analyze the topography image and calculate surface roughness parameters, such as the root mean square (RMS) roughness.[18]

Raman Spectroscopy

Objective: To confirm the amorphous structure and investigate the presence of specific chemical bonds or functional groups.

Methodology:

-

Sample Preparation: A small amount of the amorphous this compound sample is placed on a microscope slide.

-

Instrument Setup:

-

A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used.

-

The laser power is optimized to obtain a good signal without causing sample damage or inducing crystallization.

-

The spectrum is collected over a relevant Raman shift range.

-

-

Data Analysis: The Raman spectrum of amorphous this compound is characterized by broad bands, in contrast to the sharp peaks of crystalline this compound. The main broad features are typically observed around 440 cm⁻¹ and 800 cm⁻¹.[19][20]

Brunauer-Emmett-Teller (BET) Analysis

Objective: To determine the specific surface area and pore size distribution of porous amorphous this compound.

Methodology:

-

Sample Preparation: A known mass of the amorphous this compound sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove adsorbed moisture and other contaminants.[3][21]

-

Analysis:

-

The sample tube is cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each pressure point is measured.

-

-

Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the specific surface area.[7] The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the desorption isotherm.[22]

Conclusion

Amorphous this compound is a remarkably versatile material with a unique set of fundamental properties that make it indispensable in a wide array of research and industrial applications. Its disordered atomic structure gives rise to its characteristic low density, excellent thermal stability, and valuable optical transparency. For drug development professionals, the high surface area and porous nature of certain forms of amorphous this compound offer a powerful platform for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions. A thorough understanding of its properties, coupled with robust characterization using the experimental protocols detailed in this guide, is essential for harnessing the full potential of this remarkable material in advancing scientific discovery and technological innovation.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. bsdsorption.com [bsdsorption.com]

- 4. Effect of this compound Particle Size on Macrophage Inflammatory Responses | PLOS One [journals.plos.org]

- 5. wiley.com [wiley.com]

- 6. Amorphous this compound Particles Relevant in Food Industry Influence Cellular Growth and Associated Signaling Pathways in Hum… [ouci.dntb.gov.ua]

- 7. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Signaling Pathways Regulated by this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Signaling Pathways Regulated by this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. Amorphous this compound nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. microscopyinnovations.com [microscopyinnovations.com]

- 16. nanosurf.com [nanosurf.com]

- 17. m.youtube.com [m.youtube.com]

- 18. details | Park Systems [parksystems.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]

- 22. drawellanalytical.com [drawellanalytical.com]

exploring the different types of silica used in laboratories

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the diverse world of silica (B1680970) utilized in laboratory settings. From fundamental purification techniques to advanced drug delivery systems, this compound stands out as a versatile and indispensable material. This document provides a detailed overview of the primary types of this compound, their key properties, and their applications, with a focus on practical experimental protocols and comparative data.

Overview of Laboratory this compound Types

This compound, or silicon dioxide (SiO₂), is a compound that exists in numerous forms, each with unique physical and chemical properties tailored for specific laboratory applications. The primary forms discussed in this guide are:

-

This compound Gel: A porous, amorphous form of this compound, widely used as a desiccant and as the stationary phase in chromatography.

-

Fused this compound & Fused Quartz: High-purity, non-crystalline forms of silicon dioxide used in labware and optical components due to their thermal and chemical resistance.

-

Fumed this compound: A very fine, amorphous this compound with a high surface area, used as a thickening agent, anticaking agent, and desiccant.

-

Precipitated this compound: A synthetic amorphous this compound produced by precipitation, often used as a reinforcing filler, abrasive, and thickening agent.

-

Colloidal this compound: A stable dispersion of amorphous this compound nanoparticles in a liquid, used as a binder, surface modifier, and polishing agent.

-

Mesoporous this compound Nanoparticles (MSNs): Engineered nanoparticles with a highly ordered porous structure, primarily investigated for advanced drug delivery applications.[1][2]

-

Diatomaceous Earth (DE): A naturally occurring siliceous sedimentary rock, used as a filter aid in laboratory and industrial processes.

Comparative Data of Laboratory this compound Types

The selection of a specific type of this compound is dictated by its physical and chemical properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Physical and Chemical Properties of Different this compound Types

| Property | This compound Gel | Fused this compound | Fused Quartz | Fumed this compound | Precipitated this compound | Colloidal this compound | Mesoporous this compound Nanoparticles (MSNs) | Diatomaceous Earth (DE) |

| Chemical Formula | SiO₂·nH₂O | SiO₂ | SiO₂ | SiO₂ | SiO₂·nH₂O | SiO₂ in liquid | SiO₂ | SiO₂ |

| Appearance | White/translucent beads or powder | Transparent solid | Transparent solid | White, fluffy powder | White, fine powder | Opalescent liquid | White powder | White to off-white powder |

| Purity (% SiO₂) ** | >99% | >99.95%[3] | 95-99.9%[3] | 96-99.8%[3] | ~90% | Varies | High | >80%[4] |

| Density (g/cm³) ** | 2.1 | 2.20[3] | 2.15-2.25[3] | ~2.3-4.5[3] | 1.9-2.1[5] | 2.1-2.3[6] | ~2.0 | 0.51-0.55 (bulk)[7] |

| Melting Point (°C) | >1600 | ~1730 | ~1730 | ~1600[3] | >1700[5] | N/A | >1600 | High |

| Structure | Amorphous, porous | Amorphous, non-porous | Amorphous, non-porous | Amorphous, non-porous[8] | Amorphous, porous | Amorphous nanoparticles in dispersion | Amorphous, ordered mesopores | Amorphous, porous skeletons |

Table 2: Key Performance-Related Properties of Different this compound Types

| Property | This compound Gel (Chromatography Grade) | Fumed this compound | Precipitated this compound | Mesoporous this compound Nanoparticles (MSNs) | Diatomaceous Earth (DE) |

| Primary Particle Size | 10-300 µm[9] | 5-50 nm[10] | 5-100 nm[5] | 50-300 nm[11] | 5-15 µm[12] |

| Pore Size (Å) | 30-4500 Å[9] | Non-porous | >300 Å[5] | 20-60 Å[13] | 1500-6000 Å[12] |

| Surface Area (m²/g) | 300-800[4] | 50-600[10] | 5-100[5] | 700-1000[13] | 18.9 ± 9.46[7] |

| pH (in aqueous suspension) | ~7 | Varies | Varies | Varies | ~8.5[14] |

Experimental Protocols

This section provides detailed methodologies for key laboratory applications of this compound.

This compound Gel Column Chromatography for Compound Purification

Column chromatography is a fundamental technique for separating and purifying compounds from a mixture. This compound gel is the most common stationary phase for normal-phase chromatography.[15]

Methodology:

-

Column Preparation:

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[16]

-

Add a thin layer of sand (~0.5 cm) over the plug.[17]

-

In a separate beaker, create a slurry of this compound gel with the initial, least polar eluting solvent.[16]

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[18]

-

Add another thin layer of sand on top of the this compound gel bed to prevent disruption during solvent addition.[17]

-

Drain the excess solvent until the solvent level is just above the top layer of sand.[18]

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude sample in a minimal amount of the eluting solvent. Using a pipette, carefully add the sample solution to the top of the this compound gel bed.[17]

-

Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of this compound gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[17]

-

-

Elution:

-

Carefully add the eluting solvent to the top of the column.

-

Open the stopcock to allow the solvent to flow through the column. The flow can be driven by gravity or by applying gentle pressure (flash chromatography).[18]

-

Collect the eluting solvent (eluate) in fractions (e.g., in test tubes).[18]

-

If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more strongly adsorbed compounds.[17]

-

-

Fraction Analysis:

-

Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the desired compound(s).

-

Combine the pure fractions and evaporate the solvent to isolate the purified compound.[18]

-

Solid-Phase Extraction (SPE) for Sample Cleanup

Solid-phase extraction is a sample preparation technique that uses a solid adsorbent, often this compound-based, to separate components of a liquid sample.[19]

Methodology:

-

Conditioning:

-

Pass a volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) for reversed-phase SPE) through the SPE cartridge to activate the sorbent.[20]

-

Equilibrate the cartridge by passing a volume of a liquid similar in composition to the sample matrix (e.g., deionized water for aqueous samples).[19]

-

-

Sample Loading:

-

Load the sample solution onto the conditioned SPE cartridge. The analytes of interest will be retained on the sorbent.[20]

-

-

Washing:

-

Pass a specific wash solution through the cartridge to remove interfering substances while the analytes of interest remain bound to the sorbent.[19]

-

-

Elution:

-

Elute the analytes of interest from the cartridge using a small volume of an appropriate elution solvent.[20]

-

Collect the eluate for further analysis.

-

Synthesis of Mesoporous this compound Nanoparticles (MCM-41)

MCM-41 is a well-known type of mesoporous this compound nanoparticle with a hexagonal arrangement of uniform pores.[21]

Methodology (Modified Stöber Method):

-

Preparation of the Template Solution:

-

In a flask, dissolve 1.0 g of cetyltrimethylammonium bromide (CTAB) in 500 mL of deionized water.

-

Add 3.5 mL of 2 M sodium hydroxide (B78521) (NaOH) solution to the CTAB solution.

-

Heat the solution to 80 °C with stirring until the CTAB is fully dissolved and the solution is clear.[21]

-

-

Addition of this compound Precursor:

-

While maintaining the temperature at 80 °C and stirring vigorously, add 5.0 mL of tetraethyl orthosilicate (B98303) (TEOS) dropwise to the template solution.[21]

-

-

Reaction and Particle Formation:

-

Continue stirring the mixture at 80 °C for 2 hours to allow for the hydrolysis and condensation of TEOS, leading to the formation of this compound nanoparticles.[21]

-

-

Particle Collection and Washing:

-

Collect the synthesized nanoparticles by centrifugation or filtration.

-

Wash the particles repeatedly with deionized water and ethanol (B145695) to remove residual reactants.

-

-

Template Removal (Calcination):

-

To create the porous structure, the CTAB template must be removed. This is typically achieved by calcination.

-

Heat the dried nanoparticles in a furnace to 550 °C for 5-6 hours in the presence of air to burn off the organic template.[13]

-

Laboratory Filtration with Diatomaceous Earth (DE)

Diatomaceous earth is often used as a filter aid to improve the efficiency of filtration by forming a porous filter cake.[14]

Methodology (Body Feed Filtration):

-

Preparation of the Slurry:

-

Filtration Setup:

-

Set up a filtration apparatus, such as a Büchner funnel with filter paper connected to a vacuum flask.

-

-

Filtration:

-

Pour the slurry into the filtration funnel.

-

Apply a vacuum to draw the liquid through the filter. The DE and the solid particles from the sample will form a permeable filter cake on the filter paper.[23]

-

-

Collection:

-

The clarified liquid (filtrate) is collected in the vacuum flask.

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows involving laboratory this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 4.1. Synthesis of Mesoporous this compound Nanoparticles (MCM-41 Generation) [bio-protocol.org]

- 3. Fumed this compound: Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 4. sjzhuabangkc.com [sjzhuabangkc.com]

- 5. en.hifull.com [en.hifull.com]

- 6. chromtech.com [chromtech.com]

- 7. researchgate.net [researchgate.net]

- 8. drkilligans.com [drkilligans.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Frontiers | Structure-Property Relationship for Different Mesoporous this compound Nanoparticles and its Drug Delivery Applications: A Review [frontiersin.org]

- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 13. mdpi.com [mdpi.com]

- 14. Biopharmaceutical Filtration: How Diatomaceous Earth and Perlite Are Used · Dicalite Management Group [dicalite.com]

- 15. nbinno.com [nbinno.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. Running a this compound Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]

- 20. waters.com [waters.com]

- 21. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioprocessintl.com [bioprocessintl.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Mesoporous Silica Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of mesoporous silica (B1680970) nanoparticles (MSNs), from their fundamental synthesis and characterization to their advanced applications in drug delivery. This document details the core principles, experimental methodologies, and critical data points necessary for the effective design and utilization of MSN-based therapeutic systems.

Introduction to Mesoporous this compound Nanoparticles (MSNs)